molecular formula C14H14N6OS2 B2980563 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 924828-39-7

3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Katalognummer: B2980563
CAS-Nummer: 924828-39-7
Molekulargewicht: 346.43
InChI-Schlüssel: YQUBPHTTXNNJDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone bridging two heterocyclic moieties: a 1,3-thiazol-2-yl group and a 1-(3-methylphenyl)-1H-tetrazol-5-yl unit linked via a sulfanyl group. Its molecular formula is C₁₄H₁₄N₆OS₂, with a molecular weight of 370.43 g/mol. The compound's design leverages the tetrazole ring's metabolic stability and the thiazole group's role in enhancing binding affinity to biological targets, making it a candidate for therapeutic applications in metabolic or inflammatory disorders.

Eigenschaften

IUPAC Name

3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-10-3-2-4-11(9-10)20-14(17-18-19-20)23-7-5-12(21)16-13-15-6-8-22-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBPHTTXNNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a thiazole moiety , and a sulfanyl group , which are known to contribute to diverse biological activities. The molecular formula is C12H14N4S2C_{12}H_{14}N_{4}S_{2} with a molecular weight of approximately 286.39 g/mol. The unique combination of functional groups enhances its potential interactions with biological targets.

Research indicates that compounds containing tetrazole and thiazole rings often exhibit significant biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising anticancer effects. For instance, thiazole derivatives have been associated with cytotoxic activity against various cancer cell lines, including colorectal and breast cancer cells .
  • Anticonvulsant Properties : Some thiazole-containing compounds demonstrate anticonvulsant effects, suggesting potential applications in treating epilepsy and related disorders .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may interact with enzymes or receptors involved in disease pathways, which could be crucial for developing targeted therapies.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
Compound AC11H12N4O2SAntitumor5.9
Compound BC12H14N4S2Anticonvulsant10.2
Compound CC13H16N4S2Antifungal8.0

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives against human colorectal adenocarcinoma cell lines (HCT116 and HT29). The results indicated that compounds bearing the thiazole ring exhibited IC50 values ranging from 5.9 to 9.6 µM, highlighting their potential as effective anticancer agents .

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of thiazole derivatives. The study revealed that specific modifications to the thiazole structure significantly enhanced anticonvulsant activity, suggesting that similar modifications in the target compound could yield favorable results .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds like 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide . For instance, the presence of electron-donating groups on phenyl rings has been correlated with increased cytotoxicity against cancer cells .

Additionally, molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing potential binding sites and mechanisms of action that could inform future drug design efforts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in heterocyclic cores, substituents, and properties:

Compound Name/ID Molecular Formula Heterocyclic Core Substituents Key Properties/Bioactivity Source
Target Compound C₁₄H₁₄N₆OS₂ Tetrazole + Thiazole 3-Methylphenyl High metabolic stability (tetrazole)
Compound 1 (Clofibric acid analog) C₁₁H₁₁ClN₄O₂S Tetrazole 4-Chlorophenoxy Bioavailability in rat models for DMT2/dyslipidemia
8d (Oxadiazole derivative) C₁₅H₁₄N₄O₂S₂ Oxadiazole + Thiazole 4-Methylphenyl Melting point: 135–136°C; Alkaline phosphatase activity tested (no data)
Compound C₁₄H₁₄ClN₇OS₃ Tetrazole + Thiadiazole 3-Chloro-4-methylphenyl Enhanced solubility (thiadiazole)
AB4 (Triazole sulfonamide) C₁₆H₁₅N₇O₂S₂ (inferred) Triazole + Thiazole 4-Methyl-4H-triazol-3-yl Structural similarity score: 0.500

Key Structural and Functional Insights

Heterocyclic Core Variations: The tetrazole ring in the target compound and Compound 1 () confers metabolic resistance compared to oxadiazole in 8d (), which may degrade faster in vivo .

Substituent Effects: The 3-methylphenyl group in the target compound offers steric bulk and lipophilicity, contrasting with the 4-chlorophenoxy group in Compound 1, which enhances electron-withdrawing effects and bioavailability .

Bioactivity and Applications: Compound 1 () demonstrated efficacy in rat models for diabetes mellitus type 2 (DMT2), suggesting tetrazole-propanamide derivatives may target metabolic pathways .

Physicochemical Properties :

  • Melting points vary significantly: 8d (135–136°C) vs. 8h (158–159°C), reflecting substituent-driven crystallinity differences .
  • The sulfanyl (-S-) linkage in all compounds enhances flexibility and may improve membrane permeability compared to ether or carbonyl bridges .

Research Findings and Implications

  • Metabolic Stability : Tetrazole-containing compounds (Target, Compound 1) are less prone to oxidative metabolism than oxadiazole or triazole analogs, extending half-life in vivo .
  • Solubility-Bioavailability Trade-off : While thiadiazole () and chloro substituents improve solubility, they may reduce blood-brain barrier penetration compared to the target compound’s lipophilic 3-methylphenyl group .
  • Structural-Activity Relationships (SAR) : The propanamide-thiazole motif appears critical for target engagement across analogs, but substituent modifications (e.g., chloro, nitro) fine-tune selectivity and potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.